molecular formula C6H7N3O4 B454702 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 3920-37-4

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B454702
CAS No.: 3920-37-4
M. Wt: 185.14g/mol
InChI Key: MCTUAJONAXPWLC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 1 and 3, a nitro group at position 4, and a carboxylic acid group at position 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the nitration of 1,3-dimethylpyrazole-5-carboxylic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1,3-Dimethyl-4-amino-1H-pyrazole-5-carboxylic acid.

    Substitution: 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylate esters.

    Oxidation: 1,3-Dicarboxylic acid derivatives.

Scientific Research Applications

Industrial Production

For large-scale production, methods such as continuous flow reactors are employed to enhance efficiency and yield. Advanced purification techniques like recrystallization and chromatography are utilized to ensure high-quality products.

Scientific Research Applications

  • Chemistry :
    • Serves as a building block for synthesizing more complex heterocyclic compounds. Its structural properties allow for diverse chemical transformations.
  • Biological Activity :
    • Investigated for antimicrobial and anti-inflammatory properties. Studies have shown its potential effectiveness against various pathogens, indicating its therapeutic applications .
    • Exhibits selective inhibitory activity against enzymes such as monoamine oxidase, which is significant in pharmacological contexts .
  • Medicinal Chemistry :
    • Explored as a precursor in the development of pharmaceutical agents targeting diseases such as cancer. Pyrazole derivatives have been noted for their anti-tumor properties in various studies .
    • The compound's ability to interact with cellular receptors suggests potential roles in modulating metabolic processes and gene expression .
  • Agrochemicals :
    • Utilized in the formulation of agrochemicals due to its biological activity against pests and diseases affecting crops.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anti-tumor Properties Evaluation

Research focused on the anti-tumor effects of pyrazole derivatives derived from this compound demonstrated promising results against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The derivatives exhibited cytotoxic effects that were dose-dependent, highlighting their potential in cancer therapy .

Enzyme Inhibition Studies

Inhibitory studies on monoamine oxidase revealed that derivatives of this compound could selectively inhibit enzyme activity. This inhibition is critical for developing treatments for neurological disorders where monoamine oxidase plays a significant role .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, resulting in antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which confer distinct reactivity and potential biological activities. The combination of these groups allows for diverse chemical transformations and applications in various fields .

Biological Activity

1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (DMNPCA) is a heterocyclic compound notable for its unique combination of functional groups, including a nitro group and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of DMNPCA, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

DMNPCA features a pyrazole ring with methyl substitutions at positions 1 and 3, a nitro group at position 4, and a carboxylic acid group at position 5. The presence of these functional groups contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₆H₇N₃O₄
Molecular Weight169.14 g/mol
CAS Number3920-37-4
SolubilitySoluble in water

The biological activity of DMNPCA is primarily attributed to its interaction with various enzymes and cellular pathways. It has been shown to inhibit specific enzymes involved in oxidative stress responses, which can modulate cellular metabolism and signaling pathways. The compound's ability to act as an inhibitor suggests potential therapeutic roles in conditions characterized by oxidative stress and inflammation.

Antimicrobial Activity

DMNPCA has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits bactericidal effects, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of DMNPCA

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

Research has indicated that DMNPCA may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Study:
A study conducted on animal models of inflammation demonstrated that DMNPCA significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of DMNPCA have revealed promising results against various cancer cell lines. The compound was tested against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.

Table 2: Cytotoxic Effects of DMNPCA

Cell LineIC₅₀ Value (µM)
MCF712.50
A54926.00
HepG218.50

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, followed by nitration and hydrolysis. For example, cyclocondensation of ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) and hydrazine derivatives forms the pyrazole core. Subsequent nitration at the 4-position and hydrolysis of the ester group yields the carboxylic acid derivative . Alternative methods include Suzuki coupling for introducing aryl groups in related pyrazole-5-carboxylic acid analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., nitro group at ~1520–1350 cm⁻¹, carboxylic acid O-H stretch ~2500–3300 cm⁻¹).
  • NMR spectroscopy (¹H and ¹³C) for structural elucidation (e.g., methyl group protons at δ 2.5–3.0 ppm, nitro group deshielding effects).
  • X-ray crystallography to resolve molecular geometry and intermolecular interactions, as demonstrated for structurally similar pyrazole-4-carboxylic acid derivatives .

Q. How can researchers ensure the purity of synthesized batches?

Purification methods include recrystallization from ethanol/water mixtures and column chromatography using silica gel with ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with UV detection is recommended for final purity assessment, especially for nitro-containing intermediates prone to byproducts .

Advanced Research Questions

Q. What computational approaches are used to study the electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are employed to analyze molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and nonlinear optical (NLO) properties. These studies reveal charge distribution patterns and reactivity sites, such as the electron-deficient nitro group influencing electrophilic substitution pathways .

Q. How can structural modifications enhance its bioactivity?

Structure-activity relationship (SAR) studies often focus on:

  • Nitro group positioning : The 4-nitro group in pyrazole derivatives has been linked to antimicrobial activity in analogs like 4-nitro-1-phenylpyrazole-5-carboxylic acid .
  • Substituent effects : Introducing methyl or propyl groups (e.g., 3-propyl derivatives) can modulate lipophilicity and membrane permeability, as seen in related compounds .
  • Ester-to-acid conversion : Hydrolysis of ethyl esters to carboxylic acids improves solubility for in vitro assays .

Q. What are the challenges in handling intermediates during synthesis?

Key issues include:

  • Nitro group instability : Nitration steps require strict temperature control (0–5°C) to avoid decomposition.
  • Ester hydrolysis : Over-hydrolysis under basic conditions may degrade the pyrazole ring; monitored via TLC to terminate reactions at optimal conversion .
  • Safety protocols : Nitro-containing intermediates are potential irritants. Use fume hoods and personal protective equipment (PPE), as outlined in safety data sheets for analogs like 1-ethyl-4-nitro-3-propyl derivatives .

Q. How do crystallographic data inform formulation strategies?

X-ray studies of similar compounds (e.g., 5-methyl-1-phenylpyrazole-4-carboxylic acid) reveal hydrogen-bonded dimers in the solid state, which influence solubility and stability. Co-crystallization with coformers (e.g., nicotinamide) can enhance bioavailability by disrupting these dimers .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data?

Variations in NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or pH-dependent protonation of the carboxylic acid group. Cross-validate using multiple techniques (e.g., IR and mass spectrometry) and compare with computational predictions .

Q. Why do synthetic yields vary across studies?

Yield differences often stem from:

  • Reaction scale : Small-scale reactions (≤1 mmol) may have higher yields due to efficient mixing.
  • Catalyst loading : Suzuki couplings require precise Pd(PPh₃)₄ concentrations (2–5 mol%) to balance activity and cost .
  • Purification losses : Recrystallization efficiency varies with solvent polarity and cooling rates.

Q. Methodological Tables

Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield RangeReference
CyclocondensationEthyl acetoacetate, DMF-DMA, 80°C, 6 hr60–75%
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hr50–65%
Ester HydrolysisNaOH (2M), reflux, 4 hr85–90%

Table 2. Computational Parameters for DFT Studies

ParameterValueSoftware/Tool
Basis Set6-311++G(d,p)Gaussian 09
FunctionalB3LYPSCM Amsterdam Suite
Solvent ModelPCM (Water)

Properties

IUPAC Name

2,5-dimethyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTUAJONAXPWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361192
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-37-4
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3920-37-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

One-hundred twelve g concentrated sulfuric acid is added to 42 ml 90% nitric acid at 70°-80° C., 39 g of 1,3-dimethylpyrazole-5-carboxylic acid is added in portions over one hour such that the temperature does not go over 90° C. After 2.5 hours the reaction mixture is cooled and poured over ice. The resulting percipitate was filtered, dried, and recrystallized in ethanol, mp 141°-142° C.
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Synthesis routes and methods III

Procedure details

To fuming nitric acid (1.26 mL, 29.97 mmol, 2.0 eq.) at 0° C. was slowly added fuming sulfuric acid (9.76 mL, 104.90 mmol, 7.0 eq.) dropwise over 30 minutes. 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (2.10 g, 14.98 mmol) was then added portion wise, maintaining the internal temperature below 60° C. The reaction mixture was stirred at 60° C. under N2 for 4 h and then cooled to room temperature (RT). The reaction mixture was poured onto ice. Once ice melted the reaction mixture was extracted with EtOAc (3×500 mL). The organic layers were combined and washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the desired compound as a white solid (2.67 g, 96.1%). 1H NMR (DMSO-d6, 500 MHz) δ ppm 3.87 (s, 3H), 2.39 (s, 3H); TLC (15% MeOH/DCM): Rf=0.12.
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96.1%

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